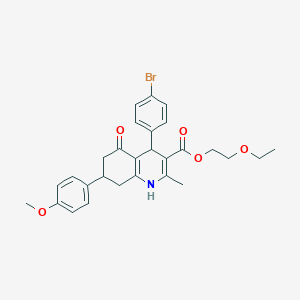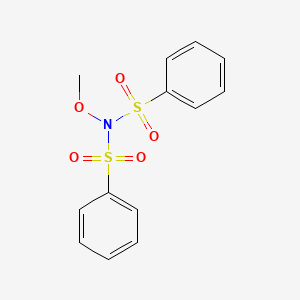![molecular formula C19H22O4 B4893468 3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde](/img/structure/B4893468.png)
3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as EGB or EGB 761. It is a synthetic derivative of the Ginkgo biloba plant, which has been used in traditional medicine for centuries. EGB 761 has been studied extensively for its potential health benefits, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of EGB 761 is not fully understood, but it is thought to work by increasing blood flow to the brain, reducing inflammation, and protecting neurons from damage. It has also been shown to inhibit the activity of certain enzymes that contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
EGB 761 has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and improve mitochondrial function. It has also been shown to reduce the levels of pro-inflammatory cytokines, which contribute to the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using EGB 761 in laboratory experiments is its high purity and consistent quality. This allows for more accurate and reliable results. However, one limitation of using EGB 761 is that it is a synthetic compound and may not fully replicate the effects of the natural plant extract.
Orientations Futures
There are several potential future directions for research on EGB 761. One area of interest is its potential use in the treatment of age-related cognitive decline. Another area of interest is its potential use in the treatment of traumatic brain injury. Further research is needed to fully understand the mechanism of action of EGB 761 and its potential therapeutic applications.
Conclusion:
In conclusion, EGB 761 is a synthetic derivative of the Ginkgo biloba plant that has gained significant attention in scientific research. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a potential treatment for a range of neurological disorders. While there are limitations to using EGB 761 in laboratory experiments, it remains a promising compound for future research.
Méthodes De Synthèse
The synthesis of EGB 761 involves the reaction of 3-bromobenzaldehyde with 4-(2-ethoxyphenoxy)butyl magnesium bromide, followed by oxidation with chromium trioxide. This method yields a high purity of EGB 761 and has been widely used in laboratory experiments.
Applications De Recherche Scientifique
EGB 761 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. These properties make it a potential treatment for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
3-[4-(2-ethoxyphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-2-21-18-10-3-4-11-19(18)23-13-6-5-12-22-17-9-7-8-16(14-17)15-20/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJJHGLMEICTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(2-Ethoxyphenoxy)butoxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4893421.png)
![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)

![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4893443.png)

![3-{1-[(5-chloro-2-thienyl)sulfonyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4893461.png)
![N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893474.png)
![(2R)-N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-hydroxy-2-phenylacetamide](/img/structure/B4893487.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4893499.png)